4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione
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Overview
Description
4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is a synthetic organic compound that features a piperidine ring substituted with a difluorobenzoyl group and a morpholine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the difluorobenzoyl group through a Friedel-Crafts acylation reaction. The morpholine-3,5-dione moiety can be introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione involves its interaction with specific molecular targets. The difluorobenzoyl group can enhance binding affinity to certain enzymes or receptors, while the piperidine and morpholine moieties contribute to the overall pharmacokinetic properties. The compound may modulate signaling pathways by inhibiting or activating key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: Shares the piperidine core but lacks the difluorobenzoyl and morpholine-3,5-dione groups.
3-(Piperidin-4-yl)benzo[d]isoxazole: Contains a piperidine ring but with different substituents.
Uniqueness
4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione is unique due to the presence of both the difluorobenzoyl and morpholine-3,5-dione groups, which confer distinct chemical and biological properties. These structural features may enhance its efficacy and selectivity in various applications .
Properties
IUPAC Name |
4-[1-(3,4-difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O4/c17-12-2-1-10(7-13(12)18)16(23)19-5-3-11(4-6-19)20-14(21)8-24-9-15(20)22/h1-2,7,11H,3-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVCHMNJKKEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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